

A Deep Dive into Beinaglutide's Structural Identity to Human GLP-1

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Compound of Interest

Compound Name: *Beinaglutide*

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A Technical Guide for Researchers and Drug Development Professionals

Shanghai, China – November 7, 2025 – **Beinaglutide**, a recombinant human glucagon-like peptide-1 (GLP-1) receptor agonist, exhibits a structural composition that is virtually identical to the endogenous human GLP-1 (7-36) peptide. This profound structural similarity is the bedrock of its mechanism of action, enabling it to effectively mimic the physiological roles of native GLP-1 in glucose homeostasis and appetite regulation. This technical guide provides an in-depth analysis of the structural and functional relationship between **Beinaglutide** and human GLP-1, complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Structural Homology: A Mirror Image of the Native Peptide

Beinaglutide is a recombinant version of human GLP-1 (7-36), and as such, it shares 100% homology in its amino acid sequence.^{[1][2]} This means that the primary structure of **Beinaglutide** is an exact replica of the active form of human GLP-1.

Table 1: Amino Acid Sequence Comparison

Peptide	Amino Acid Sequence
Beinaglutide	His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg
Human GLP-1 (7-36)	His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg

This identical primary structure is the fundamental reason for **Beinaglutide**'s ability to act as a potent GLP-1 receptor agonist.[\[2\]](#)[\[3\]](#)

Functional Equivalence: Binding Affinity and Receptor Activation

Given the identical amino acid sequence, it is anticipated that **Beinaglutide** will exhibit binding affinity and receptor activation potency comparable to that of native human GLP-1 (7-36). While specific quantitative data for **Beinaglutide**'s binding affinity (K_i or IC_{50}) and its potency in stimulating cyclic AMP (cAMP) production (EC_{50}) are not extensively available in peer-reviewed literature, the established values for human GLP-1 (7-36) serve as a reliable benchmark. One study has alluded to unpublished data confirming that **Beinaglutide** stimulates GLP-1 receptor-dependent cAMP formation.

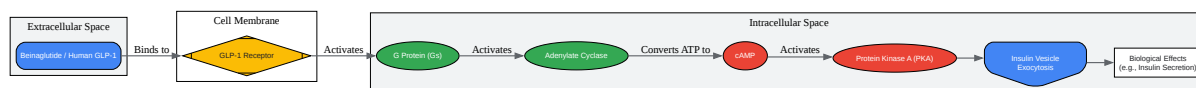
Table 2: Representative Pharmacological Data for Human GLP-1 (7-36)

Parameter	Typical Value Range	Cell Line/Assay Condition
GLP-1R Binding Affinity (Kd)	0.2 - 12 nM	Various cell lines (e.g., RINm5F, COS-7) expressing the GLP-1 receptor
cAMP Production (EC_{50})	0.015 - 41 pM	HEK293 or CHO cells expressing the human GLP-1 receptor

These values underscore the high affinity and potency of the native GLP-1 peptide, which **Beinaglutide** is expected to mirror. The mechanism of action for **Beinaglutide**, like endogenous GLP-1, involves binding to and activating the GLP-1 receptor, a G-protein coupled receptor.[4] This activation triggers a cascade of intracellular events, most notably the production of cyclic AMP (cAMP), which in pancreatic beta-cells, leads to enhanced glucose-dependent insulin secretion.[4]

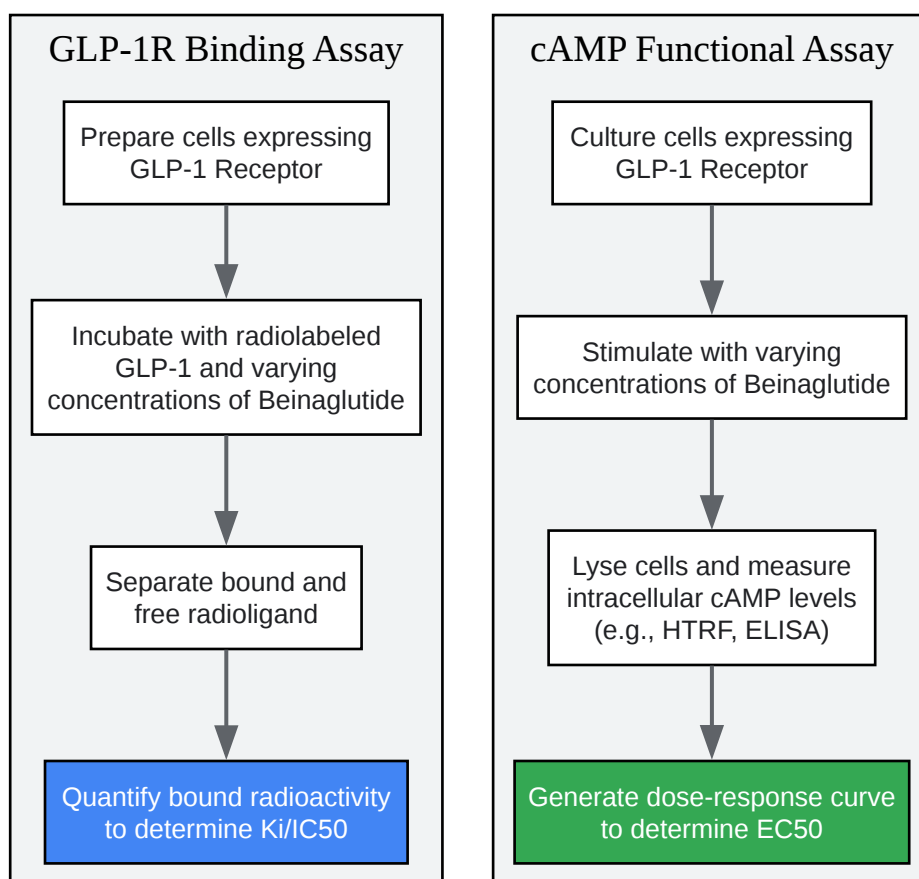
Signaling Pathway and Experimental Workflow

The activation of the GLP-1 receptor by **Beinaglutide** initiates a well-characterized signaling cascade. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for its characterization.



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Caption: GLP-1 Receptor Signaling Pathway



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